

Reference Standards for Quetiapine Impurities: Application Notes and Protocols

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Compound of Interest

Compound Name: *Quetiapine Hydroxy Impurity*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification, quantification, and management of impurities in Quetiapine, an atypical antipsychotic medication. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[\[1\]](#)[\[2\]](#)

Introduction to Quetiapine and its Impurities

Quetiapine fumarate is susceptible to degradation under various conditions, leading to the formation of several impurities.[\[3\]](#) These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or interaction with excipients.[\[2\]](#) Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs that outline the acceptable limits for these impurities.[\[1\]](#)

Commonly identified impurities of Quetiapine include both process-related impurities and degradation products. Forced degradation studies under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis are essential to identify potential degradation products and to develop stability-indicating analytical methods.[\[3\]](#)[\[4\]](#)[\[5\]](#) Significant degradation of Quetiapine has been observed under oxidative and hydrolytic conditions.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Key Quetiapine Impurities and their Reference Standards

A comprehensive impurity profile is crucial for the quality control of Quetiapine. Reference standards for known impurities are essential for their accurate identification and quantification. Several pharmacopeial and non-pharmacopeial reference standards are available from various sources.

Impurity Name	Other Names	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Source/Type
Quetiapine Impurity I	Quetiapine Dimer	329216-67-3	$C_{42}H_{46}N_6O_6S_2$	794.99	Process-Related[7]
Quetiapine Related Compound B	N-Desalkyl Quetiapine, Norquetiapine	111974-74-4	$C_{17}H_{17}N_3S$	295.41	Process-Related/Metabolite[8]
Quetiapine Related Compound G	Dibenzo[b,f][6]thiazepin-9[9]-11(10H)-one	3159-07-7	$C_{13}H_9NOS$	227.28	Process-Related[10][11]
Quetiapine N-Oxide	-	-	$C_{21}H_{25}N_3O_3S$	399.51	Degradation Product[6]
Quetiapine S-Oxide	-	-	$C_{21}H_{25}N_3O_3S$	399.51	Degradation Product[6]
Quetiapine desethoxy	-	-	$C_{19}H_{21}N_3S$	323.46	Process-Related[1]
Quetiapine Lactam	-	-	-	-	Degradation Product[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Quetiapine

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of Quetiapine.

Objective: To generate degradation products of Quetiapine under various stress conditions and to assess the stability-indicating nature of an analytical method.

Materials:

- Quetiapine Fumarate API
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H_2O_2), 3%
- High-purity water
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Buffer solution (e.g., 0.02 M phosphate buffer)
- Calibrated UV-Vis spectrophotometer
- Calibrated pH meter
- Calibrated analytical balance
- HPLC or UPLC system with a UV or DAD detector
- C18 or equivalent analytical column

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
 - Heat the solution (e.g., at 60°C) for a specified period (e.g., 1 hour).[\[6\]](#)
 - Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
 - Dilute to a final concentration with the mobile phase.
- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
 - Heat the solution (e.g., at 60°C) for a specified period.
 - Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
 - Dilute to a final concentration with the mobile phase.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
 - Keep the solution at room temperature or heat (e.g., at 60°C) for a specified period.[\[6\]](#)
 - Dilute to a final concentration with the mobile phase.
- Thermal Degradation:
 - Expose the solid Quetiapine Fumarate powder to dry heat (e.g., 105°C) for a specified duration.

- Dissolve the stressed powder in a suitable solvent and dilute to the final concentration.
- Photolytic Degradation:
 - Expose the Quetiapine Fumarate solution to UV light (e.g., 254 nm) and visible light for a specified duration.
 - Analyze the solution directly.
- Analysis:
 - Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
 - Monitor the formation of degradation products and the decrease in the peak area of Quetiapine.

Protocol 2: HPLC-UV Method for the Quantification of Quetiapine and its Impurities

This protocol provides a representative HPLC method for the separation and quantification of Quetiapine and its related substances. Method parameters may need to be optimized based on the specific instrument and column used.

Objective: To quantify known impurities and degradation products in a Quetiapine sample.

Chromatographic Conditions:

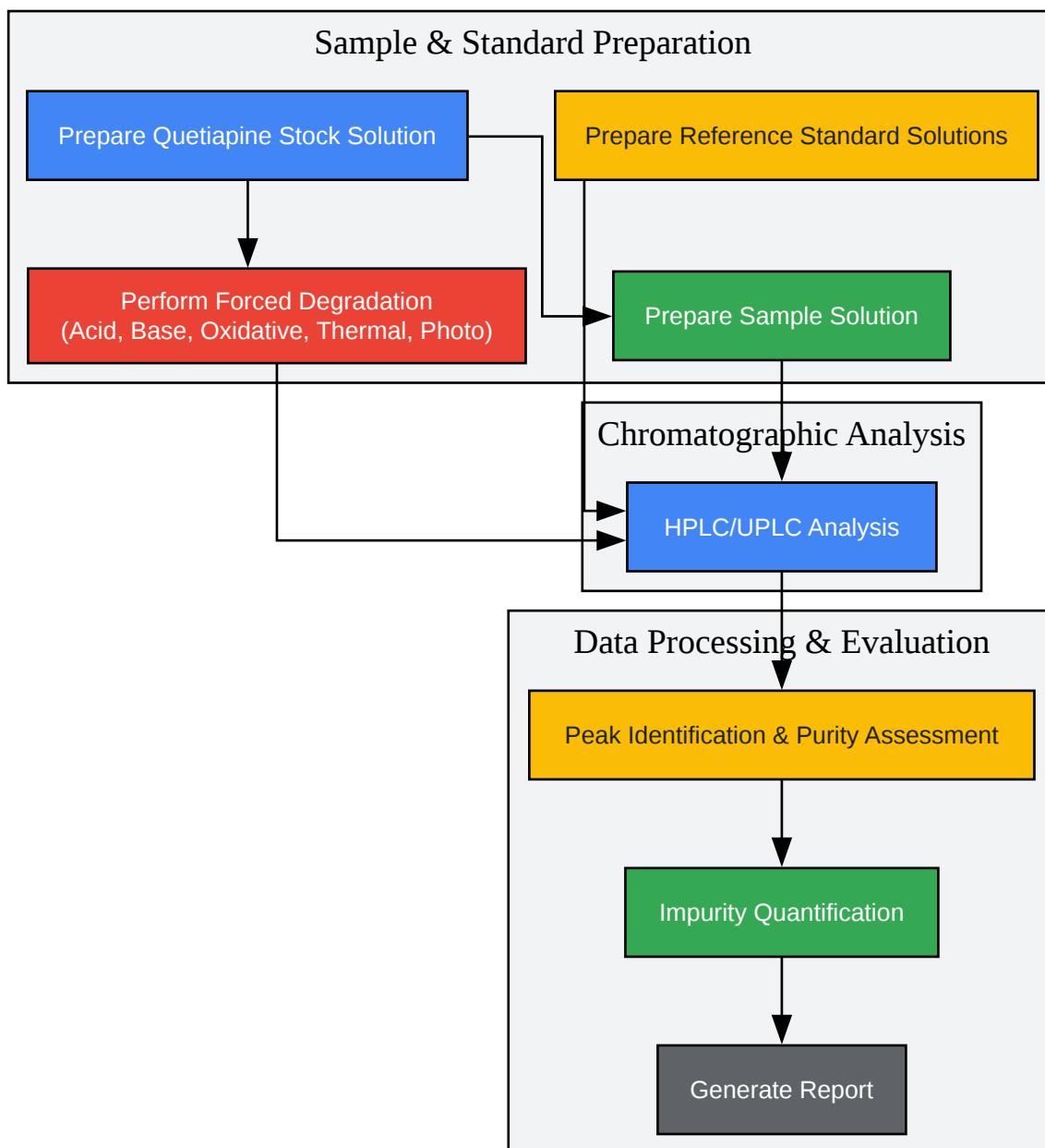
Parameter	Condition
Column	Zorbax SB-Phenyl, 250 mm x 4.6 mm, 5 μ m ^[4] or equivalent C18 column
Mobile Phase	A: 0.02 M Phosphate Buffer (pH adjusted to 5.5) [4]B: Acetonitrile
Gradient	Isocratic: Acetonitrile:Buffer (50:50, v/v) ^[4] or a suitable gradient program
Flow Rate	1.0 mL/min ^[4]
Column Temperature	Ambient or controlled (e.g., 40°C) ^[6]
Detection Wavelength	254 nm ^[4] or 252 nm ^[6]
Injection Volume	10 μ L
Diluent	Mobile phase or a mixture of water, acetonitrile, and perchloric acid ^[6]

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh and dissolve appropriate amounts of Quetiapine Fumarate reference standard and each impurity reference standard in the diluent to prepare individual stock solutions.
 - Prepare a system suitability solution containing Quetiapine and key impurities to verify the resolution and performance of the chromatographic system.^[12]
 - Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities.
- Preparation of Sample Solution:
 - Accurately weigh and dissolve the Quetiapine sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).

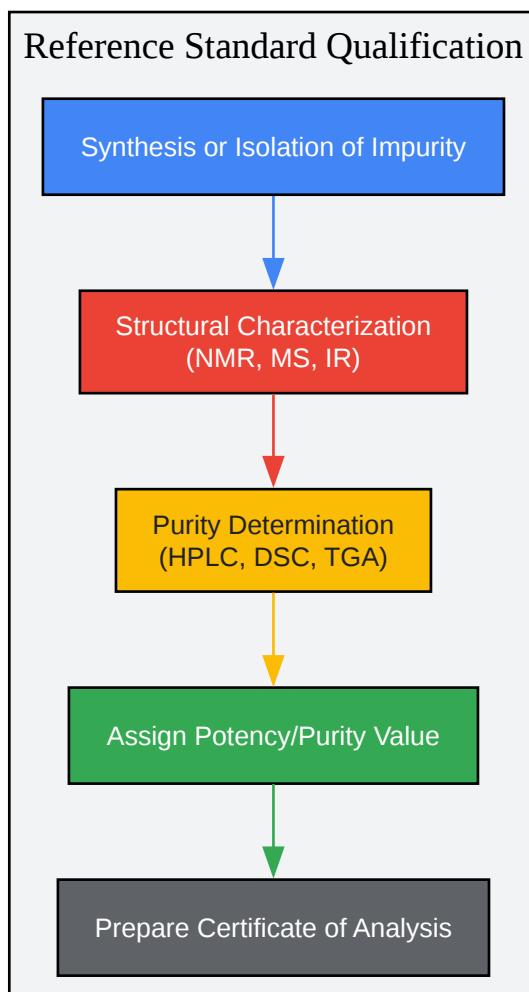
- System Suitability:
 - Inject the system suitability solution and verify that the resolution between critical peak pairs meets the predefined criteria (e.g., resolution > 2.0).[4][12]
- Analysis:
 - Inject the blank (diluent), standard solutions, and the sample solution into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Calculation:
 - Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
 - Quantify the amount of each impurity using the calibration curve generated from the standard solutions or by using the relative response factor method.

Visualizations



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Caption: Workflow for Quetiapine Impurity Profiling.



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Caption: Qualification of Impurity Reference Standards.

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